

YLT-11: An In-Depth Technical Guide on Preclinical Safety and Toxicity

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Compound of Interest		
Compound Name:	YLT-11	
Cat. No.:	B1193875	Get Quote

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Disclaimer: This document summarizes the publicly available preclinical safety and toxicity data for the investigational Polo-like Kinase 4 (PLK4) inhibitor, **YLT-11**. The information is primarily derived from a single preclinical study and, as such, represents a limited dataset.

Comprehensive toxicological data, including definitive No-Observed-Adverse-Effect Level (NOAEL) and LD50 values, are not available in the public domain.

Executive Summary

YLT-11 is a novel, selective small-molecule inhibitor of Polo-like Kinase 4 (PLK4), a key regulator of centriole duplication and mitotic progression. In preclinical studies, **YLT-11** has demonstrated significant anti-proliferative activity in breast cancer models. This guide provides a detailed overview of the currently available safety and toxicity profile of **YLT-11**, based on in vivo studies in murine models. The compound has been reported to be well-tolerated at efficacious doses, with no significant toxicity observed in preliminary assessments.

Non-Clinical Safety and Toxicity Profile

The safety and toxicity of **YLT-11** have been evaluated in a sub-acute toxicity study in mice, as well as through observations during in vivo efficacy studies using human breast cancer xenograft models.

In Vivo Efficacy and General Tolerability



In a human breast cancer xenograft model, oral administration of **YLT-11** at a dose of 90 mg/kg resulted in significant tumor growth inhibition. At this therapeutic dose, the compound was reported to be well-tolerated by the animals, with no overt signs of toxicity.[1]

Sub-acute Toxicity Study in Mice

A sub-acute toxicity study was conducted to assess the safety profile of **YLT-11**. The available data from this study are summarized below.

Table 1: Summary of Sub-acute Toxicity Findings in Mice[1]

Parameter	Observation
Body Weight	No obvious difference in body weight was observed between the YLT-11 treatment group and the vehicle group.
Histopathology	Hematoxylin and eosin (H&E) staining of major organs showed no significant pathological changes.
Serological Analysis	No significant differences were observed in the serological parameters analyzed.
Hematological Analysis	No significant differences were observed in the hematological parameters analyzed.

Experimental Methodologies

The following sections detail the experimental protocols as described in the primary literature.

In Vivo Xenograft Model

- Animal Model: Female BALB/c nude mice.
- Tumor Implantation: Human breast cancer cells (e.g., MDA-MB-231) were subcutaneously injected.



- Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. YLT-11 was administered orally at a dose of 90 mg/kg. The control group received the vehicle.
- Monitoring: Tumor volume and body weight were monitored throughout the study. At the end
 of the study, tumors and major organs were harvested for further analysis.

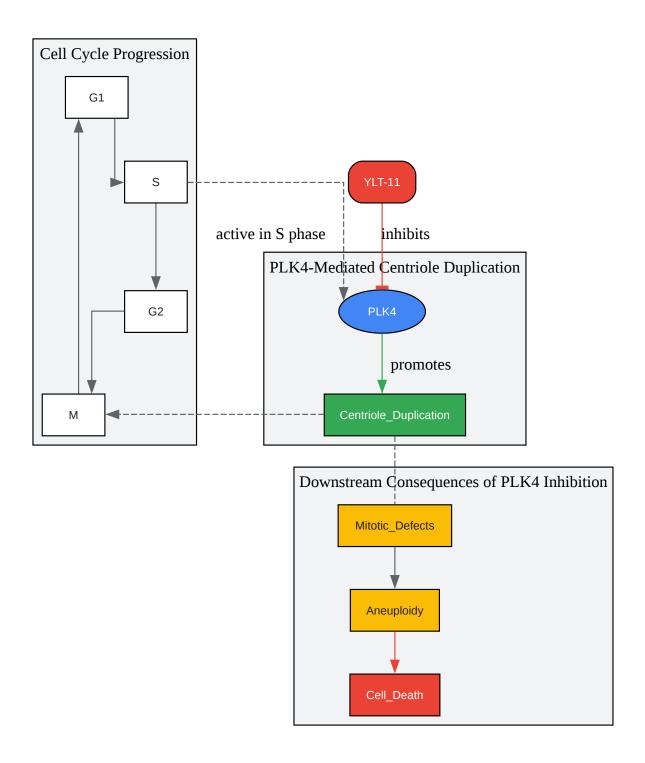
Sub-acute Toxicity Study

- Animal Model: Mice.
- Treatment: YLT-11 was administered to one group of animals, while a control group received
 the vehicle. The exact dosage, frequency, and duration of administration are not specified in
 the available literature.
- Assessments:
 - Body Weight: Body weight was measured at regular intervals.
 - Histopathology: At the end of the study, major organs were collected, fixed, and stained with hematoxylin and eosin for pathological examination.
 - Serological and Hematological Analyses: Blood samples were collected for the analysis of a panel of serum chemistry and hematology parameters. The specific parameters measured were not detailed in the source publication.

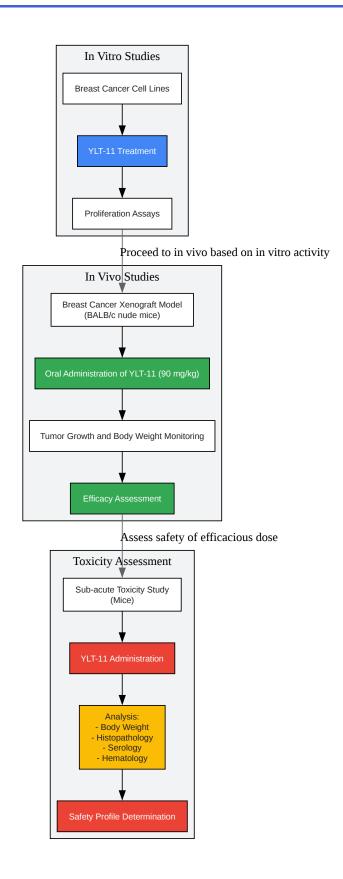
Signaling Pathway and Mechanism of Action

YLT-11 exerts its anti-tumor effect by inhibiting PLK4, a serine/threonine kinase that plays a master regulatory role in centriole duplication during the S phase of the cell cycle. Inhibition of PLK4 leads to defects in centriole duplication, resulting in mitotic errors, aneuploidy, and ultimately, cell death.









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References

- 1. YLT-11, a novel PLK4 inhibitor, inhibits human breast cancer growth via inducing maladjusted centriole duplication and mitotic defect PMC [pmc.ncbi.nlm.nih.gov]
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